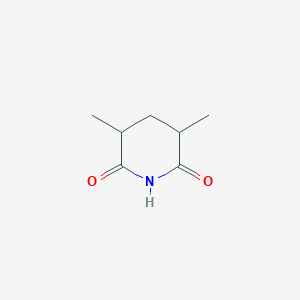

3,5-Dimethylpiperidine-2,6-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

25115-68-8 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

3,5-dimethylpiperidine-2,6-dione |

InChI |

InChI=1S/C7H11NO2/c1-4-3-5(2)7(10)8-6(4)9/h4-5H,3H2,1-2H3,(H,8,9,10) |

InChI Key |

ZEXPHTSQVNXUCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(=O)NC1=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,5 Dimethylpiperidine 2,6 Dione and Its Derivatives

Strategic Approaches to the Construction of the Piperidine-2,6-dione Core

The synthesis of the foundational glutarimide (B196013) scaffold is a well-explored area of organic chemistry, with several robust methods available. These strategies can be broadly categorized into multicomponent reactions, intramolecular cyclizations, and ring-opening/recyclization pathways.

Multicomponent Reaction Strategies for Glutarimide Formation

Multicomponent reactions (MCRs) offer a powerful approach to building molecular complexity in a single step, making them highly efficient for constructing heterocyclic scaffolds like glutarimides. The Ugi four-component reaction (U-4CR) stands out as a prominent MCR for this purpose. google.com This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide intermediate.

A synthetic route leveraging the Ugi reaction to form the glutarimide core involves a subsequent hydrolysis and a mild cyclization step. google.com This two-stage process first uses the Ugi reaction to assemble a linear precursor with the necessary carbon and nitrogen backbone, followed by an intramolecular condensation to form the piperidine-2,6-dione ring. This strategy allows for the introduction of diversity at multiple points in the initial reaction. google.com Another approach involves an immobilized lipase-catalyzed MCR to produce highly functionalized piperidines, demonstrating the integration of biocatalysis in modern synthetic strategies. sigmaaldrich.com

Intramolecular Cyclization Pathways for Piperidinone Rings

Intramolecular cyclization is a fundamental and widely used strategy for forming cyclic structures, including the piperidinone ring. orgsyn.org These reactions form a C-N or C-C bond within a single linear molecule to generate the desired ring system. orgsyn.org

One of the classic methods is the Dieckmann condensation, a base-mediated intramolecular cyclization of a diester to form a β-keto ester, which can then be further manipulated to yield the piperidinone core. google.com More contemporary methods include:

Radical-Mediated Cyclization: This involves the cyclization of linear amino-aldehydes or other suitable precursors using a catalyst, such as a cobalt(II) complex, to generate the piperidine (B6355638) ring.

N-Acyl Iminium Ion Cyclization: This powerful technique involves the formation of a reactive N-acyl iminium ion intermediate which then undergoes cyclization. This method has been successfully employed in the synthesis of complex polycyclic alkaloids containing a piperidine core.

Reductive Hydroamination/Cyclization: This cascade reaction can be initiated on alkyne-containing precursors, proceeding through an iminium ion to form the piperidine ring.

The choice of pathway often depends on the desired substitution pattern and stereochemistry of the final product. orgsyn.org

Ring-Opening and Recyclization Approaches for Glutarimide Scaffolds

This strategy involves the use of a pre-existing cyclic structure, which is opened and then re-closed to form the desired glutarimide scaffold. A notable example is the lithium hydroxide (B78521) (LiOH) promoted hydrolysis of N-acyl glutarimides. This reaction proceeds via a selective C-N bond cleavage of a "twisted" amide, which can be part of a sequence to modify or construct the glutarimide ring under mild conditions.

Another approach in this category involves starting with a suitable dicarboxylic acid or its derivative, which is then cyclized with a nitrogen source. For instance, glutaric anhydrides can be reacted with amines or ammonia (B1221849) derivatives, followed by heating to induce cyclization and form the imide ring. This fundamental transformation is a cornerstone in the synthesis of many glutarimide-based structures.

Targeted Synthesis of 3,5-Dimethylpiperidine-2,6-dione

The specific synthesis of this compound requires methods that can precisely control the placement of two methyl groups on the glutarimide core. This is typically achieved by using a correctly substituted precursor or by employing specific alkylation techniques.

Key Precursors and Reaction Conditions

The most direct precursor for this compound is 3,5-dimethylglutaric acid or its corresponding anhydride (B1165640). The synthesis of the analogous 3,3-dimethylglutaric acid is well-documented and provides a clear blueprint. For example, 3,3-dimethylglutaric acid can be prepared via the oxidation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with reagents like sodium hypochlorite (B82951) or through ozonolysis. google.comgoogle.com Another route involves the oxidation of isophorone (B1672270) with hydrogen peroxide in the presence of an acid catalyst. google.com

Following this logic, a plausible synthesis for the required 3,5-dimethylglutaric acid would start from a correspondingly substituted precursor. Once 3,5-dimethylglutaric acid is obtained, it can be converted to 3,5-dimethylglutaric anhydride by heating with a dehydrating agent like acetic anhydride.

The final cyclization to form the imide ring is typically achieved by heating the 3,5-dimethylglutaric anhydride with a nitrogen source. Common reagents and conditions for this step are summarized in the table below.

| Nitrogen Source | Conditions | Notes |

|---|---|---|

| Urea (B33335) | Heating the anhydride and urea together. | A common and effective method for synthesizing unsubstituted glutarimides. |

| Ammonia (aqueous or gas) | Two-step process: formation of the diamide (B1670390) followed by thermal cyclization. | Provides a direct route to the N-unsubstituted imide. |

| Primary Amines (R-NH₂) | Reaction with the anhydride followed by cyclization, often thermally induced. | Yields N-substituted glutarimides. |

Alkylation and Cyclization Techniques for Di-substituted Glutarimides

Directly alkylating the glutarimide ring at the C3 and C5 positions can be challenging due to issues with regioselectivity and over-alkylation. Therefore, constructing the ring from an already di-substituted linear precursor is often preferred.

A general and effective method for producing 3,3-disubstituted glutarimides has been reported, which can be adapted for 3,5-disubstitution. This process begins with the condensation of a ketone with ethyl cyanoacetate (B8463686). The resulting alkylidene derivative is then reacted with cyanoacetamide in the presence of a base like sodium ethoxide to form a dicyanoglutarimide intermediate. This intermediate is subsequently hydrolyzed to the corresponding glutaric acid, which is then cyclized via its anhydride to the final 3,3-disubstituted glutarimide.

For a 3,5-disubstituted product, a similar strategy could be envisioned starting from a suitable precursor like a 2,4-disubstituted pentane (B18724) derivative. Alternatively, sequential alkylation of a pre-formed glutarimide enolate could be employed, although this requires careful control of reaction conditions to achieve the desired 3,5-disubstitution pattern. The table below outlines a generalized pathway for building the substituted ring.

| Step | Reactants | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1 | Appropriate ketone/aldehyde + Ethyl cyanoacetate | Alkylidene cyanoacetate | Knoevenagel condensation |

| 2 | Alkylidene cyanoacetate + Cyanoacetamide + Base | Dicyanoglutarimide derivative | Michael addition followed by cyclization |

| 3 | Dicyanoglutarimide derivative + Strong Acid/Base | Disubstituted glutaric acid | Hydrolysis of nitrile and imide groups |

| 4 | Disubstituted glutaric acid + Acetic Anhydride | Disubstituted glutaric anhydride | Dehydration/Anhydride formation |

| 5 | Disubstituted glutaric anhydride + Urea/Ammonia | Disubstituted glutarimide | Imide formation |

This modular approach allows for the synthesis of various di-substituted glutarimides, including the target compound this compound, by selecting the appropriate starting materials.

Thio-Michael Addition Reactions for Glutarimide Analogues

The thio-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, serves as a powerful tool for synthesizing functionalized glutarimide analogues. A key substrate in this reaction is 3-methylidenepiperidine-2,6-dione (B2628055), which can be prepared on a multi-gram scale. The addition of various (hetero)aromatic thiols to this Michael acceptor typically proceeds in good to excellent yields.

One documented method involves reacting 3-methylidenepiperidine-2,6-dione with a range of thiophenols in tetrahydrofuran (B95107) (THF) at 75°C, using N,N-diisopropylethylamine (DIPEA) as a base. nih.gov This approach has proven effective for a variety of substituted thiophenols. However, for electron-deficient heterocyclic thiols, such as pyrimidine-2-thiols, pyridine (B92270) is a more effective reaction medium, affording the target compounds in moderate yields. nih.gov

The resulting (hetero)arylthio derivatives can be further modified. For instance, oxidation of the sulfur atom using reagents like Oxone® (potassium peroxymonosulfate) yields the corresponding sulfones in excellent yields. nih.gov This transformation is significant as the sulfone derivatives have demonstrated markedly higher cytotoxicity against multiple myeloma cell lines compared to their precursor sulfides, a difference attributed to the hydrogen bond accepting capabilities of the sulfone group. nih.gov The reaction is governed by an anionic cycle where the thiolate adds to the ene, followed by a rate-determining proton transfer. nih.gov For Michael acceptors like maleimides, the initial addition is highly favorable, explaining their high reactivity. nih.gov

Table 1: Thio-Michael Addition of Thiols to 3-Methylidenepiperidine-2,6-dione This table is interactive and based on data from cited research.

| Thiol Reactant | Solvent | Base | Product | Yield |

|---|---|---|---|---|

| Thiophenol | THF | DIPEA | 3-((Phenylthio)methyl)piperidine-2,6-dione | Good to Excellent nih.gov |

| Substituted Thiophenols | THF | DIPEA | 3-(((Aryl)thio)methyl)piperidine-2,6-diones | Good to Excellent nih.gov |

Enantioselective Synthesis and Diastereomeric Control

Achieving control over the stereochemistry of glutarimide derivatives is crucial, as different enantiomers and diastereomers often exhibit distinct biological activities. Enantioselective synthesis and the control of diastereomers are thus central challenges in the preparation of these compounds.

Asymmetric Catalysis for Chiral Glutarimide Scaffolds

Asymmetric catalysis offers a direct route to enantioenriched chiral glutarimide scaffolds, obviating the need for resolving racemic mixtures. Various catalytic systems have been developed for constructing chiral molecules, which are applicable to glutarimide synthesis.

One strategy involves the use of chiral-at-metal rhodium complexes for asymmetric cascade reactions. For instance, an asymmetric [3+2] annulation catalyzed by such a complex has been used to produce enantioenriched γ-lactam derivatives, which are structurally related to glutarimides, in high yields and excellent stereoselectivities (up to >20:1 dr and 97% ee). uni-muenchen.de Another innovative approach uses helical macromolecular catalysts whose chirality is induced by a chiral solvent, like limonene. researchgate.net This induced chirality can be transferred with high enantioselectivity in reactions such as Suzuki-Miyaura cross-couplings (up to 98% ee). researchgate.net

More directly related to the glutarimide core, modular Ni-catalyzed reductive cross-coupling reactions have been developed to prepare α-arylglutarimides. chemrxiv.org This method allows for the coupling of α-chloroimides with a wide array of (hetero)aryl iodides, providing direct access to enantioenriched products and facilitating structure-activity relationship (SAR) studies. chemrxiv.org These findings highlight the importance of enantioselective methods for fine-tuning the biological properties of glutarimide-containing compounds. nih.gov

Enantiomeric Resolution and Separation Techniques

When a synthesis produces a racemic or diastereomeric mixture, resolution techniques are required to separate the individual stereoisomers. For glutarimide derivatives, chromatographic methods are particularly prevalent.

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful techniques for this purpose. researchgate.netnih.gov For example, optically pure enantiomers of phenyl-glutarimide analogues have been successfully separated using chiral SFC, allowing for the determination that the (R)-enantiomer is preferred for binding to the protein cereblon. nih.gov Commercially available cellulose-based CSPs, such as Chiralcel OD and Chiralcel OJ, have been used to resolve racemic 1,3-dimethyl-4-phenylpiperidine intermediates, which are structurally similar to the target compound. nih.gov

Another established method is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture with a chiral resolving agent, such as a derivative of camphor (B46023) or tartaric acid, to form a pair of diastereomers. wikipedia.orggoogle.com These diastereomers, having different physical properties, can then be separated by techniques like fractional crystallization. wikipedia.org Following separation, the resolving agent is removed to yield the pure enantiomers. A patent describes the resolution of a glutarate ester precursor via enantiospecific biotransformation with an esterase, followed by cyclization to form the desired chiral glutarimide. google.com

Control of Stereochemistry at the 3 and 5 Positions

The this compound structure features two stereocenters at the 3 and 5 positions. The relative orientation of the methyl groups defines two diastereomers: cis (where the methyl groups are on the same side of the ring) and trans (where they are on opposite sides). tuodaindus.com Controlling this relative stereochemistry is critical, as the specific isomer can significantly influence the molecule's shape and biological function. tuodaindus.com

The stereochemical outcome is often determined by the synthetic route. For instance, the hydrogenation of a 3,5-disubstituted pyridine precursor can lead to a mixture of diastereomers. tuodaindus.com The choice of catalyst and reaction conditions can influence the diastereomeric ratio. Once the mixture is formed, the cis and trans isomers can be separated by methods like crystallization or chromatography. tuodaindus.com

Kinetic resolution is another strategy to gain stereochemical control. In the catalytic kinetic resolution of disubstituted piperidines via enantioselective acylation, significant differences in reactivity between cis and trans diastereomers have been observed. nih.gov For 3,5-disubstituted piperidines, however, acylation can sometimes proceed unselectively. nih.gov A scalable approach to access all four stereoisomers of a 5-aryl-substituted nipecotic acid derivative (a piperidine carboxylic acid) involved the catalytic hydrogenation of the corresponding pyridine, demonstrating that specific stereoisomers can be targeted. researchgate.net This control over stereochemistry at multiple non-adjacent centers is a key area of development in asymmetric catalysis.

Flow Chemistry and Green Chemistry Approaches in Glutarimide Synthesis

The principles of green chemistry and the technology of flow chemistry are increasingly being applied to the synthesis of complex molecules like glutarimides to improve efficiency, safety, and sustainability. tuodaindus.comnih.gov

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. wikipedia.orgtuodaindus.com The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling reactions to be performed under more aggressive conditions (higher temperatures and pressures) with greater control and safety. wikipedia.org This often leads to significantly faster reaction times, higher yields, and improved product purity. wikipedia.org

The continuous nature of flow synthesis makes it highly scalable without the need for extensive re-development, bridging the gap between academic research and industrial production. wikipedia.orgtuodaindus.com Furthermore, flow systems allow for the integration of multiple synthetic and purification steps into a single, automated process. wikipedia.org This can involve pumping the reaction stream through cartridges containing solid-supported reagents or scavengers to purify the product in-line, reducing waste and manual handling. wikipedia.org

These attributes align directly with the goals of green chemistry. By intensifying processes, reducing reaction volumes, minimizing solvent usage, and improving energy efficiency, flow chemistry provides a pathway to more sustainable chemical manufacturing. nih.govwikipedia.org The adoption of continuous-flow technology is a key opportunity for creating more efficient and modern access routes to valuable compounds like this compound and its derivatives. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Methylidenepiperidine-2,6-dione |

| N,N-Diisopropylethylamine (DIPEA) |

| Tetrahydrofuran (THF) |

| Pyridine |

| Potassium peroxymonosulfate (B1194676) (Oxone®) |

| Phenyl-glutarimide |

| Limonene |

| (R)-enantiomer |

| (S)-enantiomer |

| 1,3-dimethyl-4-phenylpiperidine |

| Tartaric acid |

| Camphorsulfonic acid |

| 5-aryl-substituted nipecotic acid |

| α-arylglutarimides |

| α-chloroimides |

Elucidation of Chemical Transformations and Derivatization Strategies for 3,5 Dimethylpiperidine 2,6 Dione

Chemical Reactivity of the Piperidine-2,6-dione Moiety

The piperidine-2,6-dione ring, also known as the glutarimide (B196013) ring, is a key structural feature that dictates the molecule's reactivity. wikipedia.org This heterocyclic system contains two carbonyl groups and a secondary amine, providing multiple sites for chemical modification.

The carbonyl groups within the piperidine-2,6-dione ring are susceptible to both oxidation and reduction, although these transformations are not as straightforward as with simple ketones.

Reduction: The reduction of the carbonyl groups in glutarimide derivatives can be achieved using various reducing agents. For instance, the reduction of lactams or imides can be accomplished through hydride addition. nih.gov This can lead to the formation of the corresponding hydroxylactams or, with more potent reducing agents and harsher conditions, to the corresponding piperidines. The specific outcome depends on the choice of reagent and reaction conditions.

Oxidation: While direct oxidation of the carbonyl carbons is not typical, the α-positions to the carbonyl groups are reactive towards oxidation. For example, N-protected pyrrolidines and piperidines can undergo direct chemical oxidation to products that can ionize to N-acyliminium ions. nih.gov Amide activation using triflic anhydride (B1165640), followed by treatment with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), can lead to the formation of α-hydroxy amides or α-keto amides upon further oxidative treatment. orgsyn.org

The glutarimide ring can participate in both nucleophilic and electrophilic substitution reactions, primarily at the nitrogen atom and the α-carbons.

Nucleophilic Substitution: The nitrogen atom of the glutarimide ring, after deprotonation, can act as a nucleophile. This allows for the introduction of various substituents at the nitrogen position. For instance, the sodium salt of piperidine-2,6-dione can react with electrophiles like (3-chloropropyl)trimethoxysilane in a nucleophilic substitution reaction. mdpi.com Furthermore, N-acyl-glutarimides have been identified as highly reactive precursors for N-C(O) bond cross-coupling reactions, a reactivity driven by the ground-state destabilization of the amide bond. acs.orgnih.gov These reactions can proceed through the selective formation of tetrahedral intermediates directly from the amides.

Electrophilic Substitution: The α-carbons to the carbonyl groups can undergo electrophilic substitution reactions. The acidity of the α-protons allows for the formation of an enolate, which can then react with various electrophiles. This is a common strategy for introducing functional groups at these positions.

The reactivity of the glutarimide ring is significantly influenced by the substituents present. Electron-withdrawing groups can activate the ring towards nucleophilic attack, while electron-donating groups can enhance its nucleophilicity. masterorganicchemistry.comlibretexts.org

Strategic Functionalization of 3,5-Dimethylpiperidine-2,6-dione

The presence of methyl groups at the 3 and 5 positions of the piperidine-2,6-dione ring introduces specific steric and electronic effects that can be leveraged in derivatization strategies.

The nitrogen atom of the glutarimide ring is a prime site for modification. N-substitution can be readily achieved by deprotonation with a suitable base, followed by reaction with an electrophile. This approach has been used to synthesize a variety of N-substituted glutarimide derivatives. For example, N-alkylation of 3-alkyl-3-(4-pyridyl)-piperidine-2,6-diones has been performed by heating with cesium carbonate and an alkyl bromide in acetonitrile. google.com This allows for the introduction of a wide range of functional groups, which can modulate the molecule's properties.

N-acyl-glutarimides are particularly noteworthy as they serve as reactive intermediates in cross-coupling reactions. acs.orgnih.gov The glutarimide ring in these compounds facilitates the twisting of the acyclic amide bond, leading to enhanced reactivity. acs.orgnih.gov

The methyl groups at the 3 and 5 positions of the piperidine-2,6-dione ring have a notable impact on the molecule's reactivity and conformation. These alkyl groups are generally considered to be electron-donating, which can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atom.

Building upon the fundamental reactivity of the glutarimide core, various strategies have been developed to synthesize derivatives with enhanced or specific functionalities.

One common approach is the Michael addition to α,β-unsaturated glutarimide precursors. For example, 3-methylidenepiperidine-2,6-dione (B2628055) can serve as a starting material for the thio-Michael addition of various thiophenols, leading to the formation of 3-((arylthio)methyl)glutarimide derivatives. rscf.ru Subsequent oxidation of the sulfide (B99878) to a sulfone can further enhance the compound's properties. rscf.ru

Another strategy involves the synthesis of polysilsesquioxanes bearing glutarimide side-chains. mdpi.com This is achieved by the hydrolytic polycondensation of a trifunctional monomer, 1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione, which is itself synthesized via nucleophilic substitution. mdpi.com

Formation of Hybrid Architectures and Conjugates

The core structure of this compound provides a versatile platform for the construction of more complex molecules. Through targeted chemical modifications, this glutarimide derivative can be incorporated into larger, multi-ring systems or coupled with other molecular entities to create hybrid molecules with tailored properties.

Incorporation into Spirocyclic and Polycyclic Systems

The synthesis of spirocyclic and polycyclic systems containing the this compound moiety is an area of interest for creating novel three-dimensional structures for drug discovery. These rigidified scaffolds can offer enhanced binding affinity and selectivity for biological targets.

One general approach to forming spiro-piperidines involves the intramolecular cyclization of a pre-formed piperidine (B6355638) ring. whiterose.ac.uk For instance, an intramolecular palladium-catalyzed α-arylation has been utilized to synthesize 3-spiropiperidines. whiterose.ac.uk Another strategy involves the ring-closing metathesis of a diene followed by hydrogenation to yield the spirocyclic core. whiterose.ac.uk While not specifically demonstrated for the 3,5-dimethyl substituted piperidine-2,6-dione, these methods provide a conceptual framework for its potential spirocyclization. For example, functionalization at the C4 position of the this compound ring with a suitable tethered alkene could enable a ring-closing metathesis reaction to form a spirocycle at that position.

The construction of fused polycyclic systems is another important derivatization strategy. The reaction of α-sulfonyl acetamides with cyclic unsaturated esters has been reported to produce fused bicyclic glutarimides, leading to the synthesis of complex natural products. nih.gov This suggests that a suitably functionalized this compound could potentially undergo similar annulation reactions to build fused ring systems. Furthermore, base-induced ring expansion has been demonstrated as a general strategy for constructing fused seven-membered ring systems, which could be applicable to derivatives of this compound to create novel polycyclic architectures. nih.gov

A fast and convenient protocol for the synthesis of novel spiro[dihydropyridine-oxindole] derivatives has been developed through three-component reactions of arylamine, isatin, and cyclopentane-1,3-dione. beilstein-journals.org While this specific reaction does not involve this compound, it highlights the utility of multicomponent reactions in generating spirocyclic systems. A hypothetical multicomponent reaction involving this compound, an aldehyde, and another reactive species could potentially lead to the formation of novel spirocyclic structures.

| Reaction Type | General Reactants | Resulting Structure | Potential Application for this compound |

| Intramolecular α-Arylation | Piperidine with aryl halide tether | 3-Spiropiperidine | Functionalization at C4 with an aryl halide tether followed by cyclization. |

| Ring-Closing Metathesis | Diene-substituted piperidine | Spirocyclic piperidine | Functionalization at C4 with a diene for subsequent metathesis. |

| Annulation Reaction | α-Sulfonyl acetamide, cyclic unsaturated ester | Fused bicyclic glutarimide | Reaction of a functionalized this compound with an appropriate reaction partner. |

| Base-Induced Ring Expansion | Appropriate precursor | Fused seven-membered ring | Derivatization of the piperidine-2,6-dione ring to enable ring expansion. |

| Three-Component Reaction | Arylamine, isatin, cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | Development of a new multicomponent reaction involving this compound. |

Coupling with Diverse Organic Scaffolds for Chemical Biology Applications

The conjugation of this compound to other organic scaffolds is a key strategy in chemical biology, particularly for the development of targeted protein degraders known as Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

The glutarimide moiety of this compound can act as a ligand for the E3 ligase Cereblon (CRBN). By attaching a linker to the this compound core, and subsequently coupling it to a ligand for a protein of interest, a specific PROTAC can be synthesized.

While many reported CRBN ligands are based on thalidomide (B1683933) or pomalidomide (B1683931), the underlying chemistry for linker attachment can be applied to this compound. For instance, functionalization of the piperidine nitrogen or the C4 position can provide a handle for linker attachment. A common strategy involves the N-alkylation of the glutarimide with a linker containing a terminal functional group, such as a primary amine, which can then be used for amide bond formation with the target protein ligand.

Advanced Spectroscopic and Structural Characterization of 3,5 Dimethylpiperidine 2,6 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 3,5-Dimethylpiperidine-2,6-dione in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

¹H and ¹³C NMR for Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most direct information about the chemical environment of each atom in the molecule. The presence of two carbonyl groups in the piperidine-2,6-dione ring significantly influences the chemical shifts of adjacent protons and carbons, causing them to appear at a lower field (deshielded) compared to simple piperidines.

Based on analyses of related structures such as glutarimide (B196013) and its derivatives, the expected chemical shifts for this compound can be predicted. chemicalbook.comchemicalbook.com The protons at the C3 and C5 positions, being adjacent to both a carbonyl group and a methyl group, would likely appear as complex multiplets. The C4 protons would be diastereotopic, exhibiting distinct signals and geminal coupling. The methyl protons would present as doublets due to coupling with the neighboring methine protons.

In the ¹³C NMR spectrum, the carbonyl carbons (C2 and C6) are expected to resonate at the lowest field, typically in the range of 170-175 ppm. The methine carbons (C3 and C5) and the methylene carbon (C4) would appear further upfield, followed by the methyl carbons at the highest field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | 7.5 - 9.0 (broad singlet) | - |

| C2, C6 | - | 170 - 175 |

| C3, C5 | 2.6 - 2.9 (multiplet) | 35 - 45 |

| C4 | 1.9 - 2.3 (multiplets) | 25 - 35 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and elucidating the through-bond connectivity and stereochemical relationships within the molecule. youtube.comwikipedia.orgscribd.com

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show cross-peaks connecting the methine protons (H3, H5) to their adjacent methyl protons and the C4 methylene protons. This confirms the fundamental spin systems within the aliphatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.orgscribd.com This allows for the definitive assignment of each carbon resonance based on the already assigned proton signals, linking the ¹H and ¹³C spectral data.

Table 2: Expected Key HMBC Correlations for this compound

| Proton(s) | Correlated Carbon(s) (²JCH, ³JCH) |

|---|---|

| N-H | C2, C6 |

| H3, H5 | C2, C4, C6, -CH₃ |

| H4 | C3, C5 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformation

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state. cardiff.ac.uk

The IR spectrum of this compound is expected to be dominated by characteristic absorption bands. A strong, broad band in the region of 3200-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the imide group. The most intense absorptions are predicted to be the symmetric and asymmetric C=O stretching vibrations of the two carbonyl groups, typically appearing in the 1680-1750 cm⁻¹ range. C-H stretching vibrations for the methyl and ring CH/CH₂ groups would be observed between 2850 and 3000 cm⁻¹.

Raman spectroscopy provides complementary data. researchgate.net While the polar C=O and N-H bonds give strong IR signals, the less polar parts of the molecule's backbone often produce stronger signals in the Raman spectrum, aiding in the analysis of the skeletal structure. The combination of both techniques allows for a more complete vibrational assignment. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3200 - 3300 (strong, broad) | 3200 - 3300 (weak) |

| C-H Stretch (aliphatic) | 2850 - 3000 (medium-strong) | 2850 - 3000 (strong) |

| C=O Stretch (imide) | 1680 - 1750 (very strong) | 1680 - 1750 (medium-strong) |

| N-H Bend | 1500 - 1550 (medium) | Weak |

| C-H Bend | 1370 - 1470 (medium) | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. The molecular formula for this compound is C₇H₁₁NO₂, corresponding to a monoisotopic mass of approximately 141.079 Da.

Upon electron ionization (EI), the molecule would form a molecular ion (M⁺•) at m/z 141. The fragmentation of this ion would be expected to follow pathways characteristic of cyclic imides and substituted piperidines. arkat-usa.org Analysis of related compounds like 3,6-dimethylpiperazine-2,5-dione suggests that common fragmentation pathways would involve the loss of small, stable molecules or radicals. nih.govnist.gov

Potential fragmentation pathways include:

Loss of a methyl radical (-•CH₃): Leading to a fragment ion at m/z 126.

Loss of carbon monoxide (-CO): Resulting in an ion at m/z 113.

Ring cleavage: Complex fragmentation of the piperidine (B6355638) ring can lead to various smaller charged fragments, providing further structural clues.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides an exact picture of the molecule's conformation and arrangement in the solid state. This technique would definitively establish the three-dimensional structure of this compound, including precise bond lengths, bond angles, and torsional angles.

A key structural feature of interest is the conformation of the six-membered piperidine ring. It would likely adopt a distorted chair or boat conformation to accommodate the planar imide group and minimize steric strain from the methyl substituents. X-ray analysis would also determine the relative stereochemistry of the methyl groups (cis or trans) and their orientation (axial or equatorial).

Furthermore, crystallographic data would illuminate the intermolecular interactions that govern the crystal packing. Hydrogen bonding between the imide N-H donor of one molecule and a carbonyl oxygen acceptor of a neighboring molecule is expected to be a dominant interaction, likely leading to the formation of chains or dimeric structures in the crystal lattice.

Chiroptical Spectroscopy for Enantiomeric Characterization

This compound possesses two stereocenters at the C3 and C5 positions. This gives rise to three possible stereoisomers: a pair of enantiomers ((3R,5R) and (3S,5S)) and an achiral meso compound ((3R,5S)).

Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for characterizing the chiral enantiomers. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral molecule.

The (3R,5R) and (3S,5S) enantiomers would produce CD spectra that are mirror images of each other. The sign and magnitude of the Cotton effects, particularly those associated with the n→π* electronic transition of the carbonyl chromophores, could be used to assign the absolute configuration of each enantiomer, often with the aid of theoretical calculations. The meso compound, being achiral, would be inactive in chiroptical measurements.

Computational Chemistry and Theoretical Investigations of 3,5 Dimethylpiperidine 2,6 Dione

Quantum Chemical Modeling of Electronic Structure and Energetics

Quantum chemical methods are foundational to computational chemistry, providing a means to solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties.

Density Functional Theory (DFT) is a robust quantum mechanical method widely used to investigate the electronic structure of molecules. It is particularly effective for determining optimized molecular geometries, vibrational frequencies, and various reactivity descriptors. For 3,5-dimethylpiperidine-2,6-dione, DFT calculations would be essential to establish the most stable three-dimensional conformation. The piperidine-2,6-dione (glutarimide) ring typically adopts a chair or a twisted-chair conformation. DFT can precisely calculate the bond lengths, bond angles, and dihedral angles for both cis and trans isomers of this compound, determining the energetic preference for axial or equatorial positioning of the methyl groups.

Furthermore, DFT is used to calculate global reactivity descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. Other descriptors such as electronegativity, chemical hardness, and softness can also be derived, providing a comprehensive picture of the molecule's potential chemical behavior. Studies on related N-acyl-glutarimides demonstrate that such computational analyses provide deep insights into structural and electronic properties that govern reactivity. acs.org

Table 1: Illustrative Geometric and Electronic Parameters for this compound (Theoretical DFT Data)

| Parameter | Value (cis-diequatorial isomer) | Value (trans-equatorial, axial isomer) | Description |

| Geometric | |||

| C-N Bond Length | ~1.39 Å | ~1.39 Å | Length of the amide C-N bonds in the ring. |

| C=O Bond Length | ~1.22 Å | ~1.22 Å | Length of the carbonyl double bonds. |

| C-C-C Angle | ~111° | ~110° | Angle within the piperidine (B6355638) ring backbone. |

| Electronic | |||

| HOMO Energy | -7.5 eV | -7.6 eV | Highest Occupied Molecular Orbital energy. |

| LUMO Energy | -0.5 eV | -0.4 eV | Lowest Unoccupied Molecular Orbital energy. |

| HOMO-LUMO Gap | 7.0 eV | 7.2 eV | Energy difference, indicating chemical stability. |

Note: This table contains representative data based on typical values for glutarimide (B196013) derivatives and serves to illustrate the output of DFT calculations.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more complex composite methods like the Gaussian-n (Gn) series, are invaluable for accurately predicting thermochemical and spectroscopic properties.

For this compound, ab initio calculations can provide highly accurate values for its standard enthalpy of formation (ΔH°f), entropy (S°), and Gibbs free energy (G°). nih.gov Research on the thermochemistry of substituted piperidines has shown that composite methods like G3MP2B3 can yield results in excellent agreement with experimental data. nih.gov Such calculations would be critical for understanding the stability of the different isomers of this compound.

These methods are also used to predict spectroscopic data. By calculating vibrational frequencies, a theoretical infrared (IR) spectrum can be generated, which helps in identifying characteristic peaks, such as those for C=O and N-H stretching. Similarly, by computing nuclear magnetic shielding tensors, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted, aiding in the structural elucidation and confirmation of synthesized compounds. nih.gov

Molecular Dynamics Simulations for Conformational Analysis in Solution

While quantum chemical methods are excellent for static molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, especially in a solvated environment. nih.gov An MD simulation for this compound would model the interactions between the solute molecule and surrounding solvent molecules (e.g., water) by solving Newton's equations of motion for every atom in the system.

This approach provides a detailed view of the conformational landscape of the molecule in solution. nih.gov It can reveal the flexibility of the piperidine-dione ring, the rotational freedom of the methyl groups, and the stability of various conformations over nanoseconds or even microseconds. MD simulations are crucial for understanding how the solvent influences molecular structure and for identifying the most populated conformational states under realistic conditions, which is essential information for predicting how the molecule will interact with biological targets. nih.gov

Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms

The theoretical prediction of chemical reactivity combines insights from both quantum mechanics and molecular dynamics. By analyzing the electronic structure, particularly the distribution of electron density and the shapes of frontier orbitals, one can predict the most likely sites for electrophilic or nucleophilic attack. For this compound, the carbonyl carbons are predicted to be electrophilic, while the nitrogen atom's lone pair (if deprotonated) would be nucleophilic.

Computational models can be used to simulate entire reaction pathways, for instance, for N-alkylation or hydrolysis of the imide group. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This allows chemists to determine activation barriers and reaction enthalpies, thereby predicting the feasibility and kinetics of a chemical transformation. Such studies on related glutarimide systems have been instrumental in understanding their reactivity in cross-coupling reactions. acs.org

In Silico Approaches for Ligand-Target Interactions

A primary application of computational chemistry in drug discovery is to predict how a small molecule (ligand) might interact with a biological macromolecule (target), such as a protein or enzyme.

Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when bound to a target protein's active site. nih.gov The glutarimide ring is a well-known pharmacophore, most famously for its role in the binding of thalidomide (B1683933) and its derivatives (lenalidomide, pomalidomide) to the protein cereblon (CRBN). researchgate.netfigshare.com

A molecular docking simulation of this compound would involve placing the molecule into the binding pocket of a target protein with a known 3D structure. A scoring function then evaluates thousands of possible poses, ranking them based on estimated binding affinity or free energy of binding. This process can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov These simulations are a rapid and cost-effective way to screen for potential biological activity and to generate hypotheses about the molecule's mechanism of action, which can then be tested experimentally. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Cereblon (CRBN) | -6.5 | TRP 380, PHE 402, TYR 384 | Hydrogen bond with TYR 384; π-π stacking with TRP 380; Hydrophobic interactions. |

| Cyclooxygenase-2 | -5.8 | ARG 120, TYR 355 | Hydrogen bond with ARG 120; Hydrophobic interactions with side chains. |

| Kinase X | -7.1 | LEU 83, VAL 91, LYS 33 | Hydrogen bond with LYS 33 backbone; Hydrophobic pocket engagement. |

Note: This table is for illustrative purposes only. The binding affinities and interacting residues are hypothetical and represent the type of data generated from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach is instrumental in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the structural requirements for a desired biological response. nih.govresearchgate.net For derivatives of this compound, QSAR studies have been pivotal in elucidating the structural features that govern their anticonvulsant properties.

The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties using molecular descriptors, it is possible to build predictive models. These descriptors can be broadly categorized into:

Topological descriptors: These describe the connectivity and branching of atoms within a molecule.

Physicochemical descriptors: These include properties like lipophilicity (log P), molar refractivity, and density. researchgate.net

Electronic descriptors: These quantify the electronic aspects of the molecule, such as partial charges and dipole moments.

Steric descriptors: These relate to the three-dimensional size and shape of the molecule. researchgate.net

Various statistical methods are employed to develop the QSAR models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). nih.govnih.govnih.gov The robustness and predictive power of these models are rigorously evaluated through internal and external validation techniques. nih.gov

In the context of piperidine-2,6-dione derivatives, QSAR studies have been instrumental in identifying key structural modifications that enhance anticonvulsant activity. For instance, research on related 3,5-diarylpiperidin-2,6-diones has highlighted the importance of the nature and position of substituents on the aryl rings for activity. nih.govsigmaaldrich.comresearchgate.net While specific QSAR models for this compound are not extensively detailed in publicly available literature, the principles derived from studies on analogous structures provide valuable insights.

A hypothetical QSAR study on a series of 3,5-dialkylpiperidine-2,6-dione derivatives might reveal the following relationships:

| Descriptor | Correlation with Anticonvulsant Activity | Interpretation for Design |

|---|---|---|

| Lipophilicity (log P) | Positive (up to an optimal value) | Increasing lipophilicity can improve membrane permeability and access to the central nervous system. However, excessive lipophilicity may lead to increased toxicity and reduced bioavailability. |

| Molecular Volume | Parabolic | There is an optimal size for the substituents at the 3 and 5 positions to fit into the binding pocket of the biological target. Both excessively small and large groups may lead to a decrease in activity. |

| Dipole Moment | Positive | A higher dipole moment may indicate more favorable interactions with a polar binding site on the target receptor or enzyme. |

These relationships, once established and validated, serve as guiding principles for the rational design of new, more potent, and selective analogs of this compound. For example, if a QSAR model indicates that increased steric bulk at the 3-position is beneficial for activity, medicinal chemists can synthesize new derivatives with larger alkyl or aryl groups at this position. This iterative process of QSAR modeling, synthesis, and biological testing is a cornerstone of modern drug discovery. nih.gov

It is important to note that the predictive power of a QSAR model is limited to the chemical space of the compounds used to build it. Therefore, the design of new compounds should be a careful extrapolation from the existing data.

Mechanistic Biological Investigations of 3,5 Dimethylpiperidine 2,6 Dione Analogues in Research Models

Role as Chemical Probes and Precursors in Medicinal Chemistry Programs

The 3,5-dimethylpiperidine (B146706) structural motif and the related piperidine-2,6-dione ring are fundamental building blocks in the synthesis of complex molecules for medicinal chemistry. tuodaindus.com Their utility stems from the specific stereochemical and electronic properties conferred by the piperidine (B6355638) ring and its substituents.

As precursors, these compounds are used in the synthesis of a variety of agents. For instance, 3,5-dimethylpiperidine is a known precursor in the synthesis of tibric acid, a compound investigated for its cholesterol-lowering properties. tuodaindus.comwikipedia.org The piperidine scaffold is also integral to the development of fungicides and central nervous system drugs, where its inclusion can enhance selectivity and duration of action. tuodaindus.com

In their role as chemical probes, analogues such as 3-aminopiperidine-2,6-dione (B110489) are pivotal. This specific analogue is a cornerstone for the creation of Proteolysis-Targeting Chimeras (PROTACs). nih.govresearchgate.net PROTACs are bifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. researchgate.netnih.gov The piperidine-2,6-dione moiety, often referred to as a glutarimide (B196013) ring, functions as the E3 ligase-binding element, specifically recruiting the Cereblon (CRBN) E3 ligase. nih.govresearchgate.net The synthesis of these complex probes often involves the condensation of a substituted phthalic anhydride (B1165640) with a 3-aminopiperidine-2,6-dione precursor. nih.gov

Below is a table summarizing the use of these structures as precursors and probes:

| Compound/Scaffold | Role | Application Example |

|---|---|---|

| 3,5-Dimethylpiperidine | Precursor/Building Block | Synthesis of tibric acid; development of CNS drugs and fungicides. tuodaindus.comwikipedia.org |

| 3-Aminopiperidine-2,6-dione | Chemical Probe Component | Essential E3 ligase-binding moiety in Cereblon-recruiting PROTACs. nih.govresearchgate.netnih.gov |

| Piperidine-4-ones | Precursor | Synthesis of potential anti-cancer agents. nih.gov |

Exploration of Molecular Mechanisms of Action (Mechanistic Pathways)

Understanding how these compounds function at a molecular level is crucial for their rational design and application. Research has focused on their interactions with proteins, particularly enzymes and components of the ubiquitin-proteasome system.

Derivatives of the 3,5-dimethylpiperidine scaffold have been explored for their potential to modulate enzyme activity. Studies have investigated certain 3,5-dimethylpiperidine derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes that are therapeutically relevant targets in neurodegenerative conditions like Alzheimer's disease. tuodaindus.com The ability of these compounds to block enzyme function, even at low concentrations, makes them attractive candidates for further drug development programs. tuodaindus.com

A significant area of investigation is the interaction between piperidine-2,6-dione analogues and the E3 ubiquitin ligase Cereblon (CRBN). This interaction is the mechanistic basis for the activity of immunomodulatory drugs (IMiDs) and a vast number of PROTACs. nih.govresearchgate.net The piperidine-2,6-dione ring fits into a specific binding pocket on the CRBN protein. nih.gov This binding event itself does not typically inhibit the ligase; instead, it co-opts its function. In the context of a PROTAC, the bifunctional molecule acts as a bridge, with the piperidine-2,6-dione "warhead" binding to CRBN and a separate ligand on the other end of the molecule binding to a target protein. nih.gov This induced proximity results in the ubiquitination and subsequent proteasomal degradation of the target protein. researchgate.netnih.gov The precise binding dynamics are critical, and even small changes to the piperidine-2,6-dione structure can significantly alter binding affinity and specificity.

Based on the available research, there is limited direct evidence of 3,5-dimethylpiperidine-2,6-dione or its close analogues functioning primarily through direct binding to nucleic acids and causing conformational perturbations. The predominant mechanism of action described in the literature for the biologically active piperidine-2,6-dione analogues, such as those used in PROTACs, involves protein-protein interactions, specifically the recruitment of the CRBN E3 ligase. nih.govresearchgate.netnih.gov

Structure-Function Relationship Studies of this compound Derivatives

Structure-function or structure-activity relationship (SAR) studies are critical for optimizing the biological activity of piperidine derivatives. These studies analyze how chemical modifications to the core structure affect its interaction with biological targets.

The position and chemical nature of substituents on the piperidine ring and any associated aromatic systems have a profound impact on molecular target engagement and biological activity.

Stereochemistry: The spatial arrangement of substituents is crucial. For 3,5-dimethylpiperidine, cis and trans isomers exist, and their different shapes influence how they act as catalysts or fit into binding sites. tuodaindus.com The selection of a specific isomer can be critical for achieving the desired reaction speed and precision. tuodaindus.com

Substituents on the Piperidine Ring: In studies of 3,3-dimethylpiperidine (B75641) derivatives as sigma (σ) receptor ligands, the addition of various heterocyclic rings influenced binding affinity. It was observed that introducing more planar and hydrophilic (water-loving) groups tended to decrease the binding affinity for both σ₁ and σ₂ receptor subtypes. nih.gov This suggests that lipophilicity plays a key role in the engagement of these specific targets.

Substituents for PROTAC Function: In the context of CRBN-binding PROTACs, the piperidine-2,6-dione moiety is essential for ligase engagement, but substitutions elsewhere are key for function. nih.govresearchgate.net For example, in pomalidomide-based PROTACs, the linker molecule is typically attached at the 4- or 5-position of the phthalimide (B116566) ring. nih.govresearchgate.net The choice of attachment point and the nature of the linker itself are critical variables that are optimized to ensure the correct formation of the ternary complex (Target Protein-PROTAC-CRBN) required for efficient protein degradation.

The following table details examples of how structural changes affect function in piperidine analogues:

| Compound Class | Structural Feature | Influence on Function | Target Example |

|---|---|---|---|

| 3,3-Dimethylpiperidine Analogues | Increased planarity and hydrophilicity of substituents. | Decreased binding affinity. nih.gov | Sigma (σ) receptors. nih.gov |

| 3,5-Dimethylpiperidine | Cis vs. Trans Isomerism. | Affects catalytic activity and reaction specificity. tuodaindus.com | Various synthetic reactions. tuodaindus.com |

| Pomalidomide-based PROTACs | Linker attachment position on the phthalimide ring. | Critical for the formation of a stable and effective ternary complex for protein degradation. nih.govresearchgate.net | Cereblon (CRBN) E3 Ligase. nih.govresearchgate.net |

Stereochemical Aspects of Biological Recognition and Selectivity

The biological activity of piperidine-2,6-dione analogues, a class of compounds that includes the derivatives of this compound, is highly dependent on their stereochemistry. These molecules typically possess a chiral center at the C4 position of the glutarimide ring, and their interaction with biological targets, particularly the E3 ubiquitin ligase Cereblon (CRBN), is stereospecific. plos.orgwikipedia.org

Cereblon forms part of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. biorxiv.org The glutarimide moiety of these analogues binds within a specific aromatic pocket in the thalidomide-binding domain (TBD) of CRBN. plos.orgnih.gov This binding pocket is formed by three key tryptophan residues. The interaction is stabilized by three canonical hydrogen bonds between the glutarimide ring and the protein backbone. nih.gov

The stereochemistry at the chiral center dictates the orientation of the substituent, which in turn influences the subsequent biological downstream effects, such as the recruitment of neosubstrate proteins for degradation. For instance, the immunomodulatory drugs (IMiDs) like thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931), which share the glutarimide core, demonstrate stereospecific activity. wikipedia.orgportlandpress.com One enantiomer may be active while the other is inactive or has a different activity profile. This precise molecular recognition is fundamental to their function as either PROTAC components or molecular glue degraders, determining which proteins are targeted for ubiquitination and subsequent degradation by the proteasome. biorxiv.orgnih.gov The conformation of the piperidine-2,6-dione ring and the spatial arrangement of its substituents are therefore critical for selective biological recognition and the resulting pharmacological activity.

Application as Scaffolds for Targeted Protein Degradation (TPD) Technologies

The this compound scaffold is a key component in the development of Targeted Protein Degradation (TPD) technologies. This chemical framework is central to the design of both Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glue Degraders (MGDs), two revolutionary approaches for eliminating disease-causing proteins. nih.govub.edu Both strategies hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively destroy target proteins. nih.govwepub.org The piperidine-2,6-dione moiety typically functions as the ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN). wikipedia.orgnih.gov

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of three parts: a ligand for an E3 ligase (the "E3 ligand"), a ligand for a protein of interest (POI), and a chemical linker that connects the two. nih.govfrontiersin.org The this compound core, as seen in derivatives like pomalidomide and lenalidomide, is one of the most widely used E3 ligands, specifically recruiting the CRBN E3 ligase. nih.govresearchgate.net

The design and synthesis of PROTACs using this scaffold involve several key steps:

Selection of an E3 Ligand: Pomalidomide or lenalidomide derivatives are often chosen due to their high affinity for CRBN. researchgate.net

Identification of an Exit Vector: A suitable position on the piperidine-2,6-dione or its associated rings is identified for attaching the linker. This position, known as an exit vector, must allow the linker to extend towards the target protein without disrupting the binding to CRBN. nih.govnih.gov

Linker Optimization: The linker's length, rigidity, and chemical composition are crucial. It must be long enough to bridge the CRBN E3 ligase and the target protein, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase). nih.govnih.gov

Synthesis: The final PROTAC molecule is assembled by chemically conjugating the CRBN ligand, the linker, and the POI ligand. nih.gov

Once the ternary complex is formed, the E3 ligase ubiquitinates the POI, marking it for destruction by the proteasome. This technology has been successfully applied to degrade a wide range of proteins, including those involved in cancer and immune disorders. nih.gov

Table 1: Examples of PROTACs Utilizing a Piperidine-2,6-dione-based Scaffold

| PROTAC Name | Target Protein(s) | CRBN Ligand Base | Therapeutic Area |

|---|---|---|---|

| ARV-110 | Androgen Receptor (AR) | Pomalidomide | Prostate Cancer |

| ARV-471 | Estrogen Receptor (ER) | Pomalidomide | Breast Cancer |

| KT-474 | IRAK4 | Pomalidomide | Inflammatory Diseases |

This table presents illustrative examples and is not exhaustive.

Development of Molecular Glue Degraders (MGDs)

Unlike the modular design of PROTACs, molecular glue degraders (MGDs) are smaller, monovalent compounds that induce or stabilize the interaction between an E3 ligase and a target protein. biorxiv.orgub.edu The this compound scaffold is the archetypal framework for CRBN-based molecular glues. biorxiv.org

The mechanism of MGDs was discovered through the study of immunomodulatory drugs (IMiDs) like thalidomide and its analogues, lenalidomide and pomalidomide. portlandpress.comnih.gov These molecules bind to CRBN and alter its surface, creating a new interface that is recognized by specific "neosubstrate" proteins that would not normally interact with CRBN. nih.govnih.gov This induced proximity leads to the ubiquitination and degradation of the neosubstrate. biorxiv.org

The discovery and design of new MGDs based on the piperidine-2,6-dione scaffold is an active area of research. Key aspects include:

Scaffold Derivatization: Small chemical modifications to the core scaffold can dramatically change which neosubstrates are recruited. biorxiv.org For example, subtle changes to the isoindolinone ring of lenalidomide can switch the targeted neosubstrate from transcription factors IKZF1 and IKZF3 to other proteins like GSPT1. nih.gov

Screening and Identification: Historically, MGDs were found serendipitously. nih.gov Modern approaches use high-throughput screening and proteomic techniques to identify new glue/neosubstrate pairs. biorxiv.orgnih.gov

Rational Design: As the structural understanding of ternary complexes improves, rational, structure-guided design is becoming more feasible to develop MGDs that can target previously "undruggable" proteins. nih.govnih.gov

Molecular glues are attractive due to their smaller size and more favorable drug-like properties compared to the larger PROTAC molecules. biorxiv.orgbiorxiv.org

Table 2: Examples of Molecular Glues and Their Neosubstrates

| Molecular Glue | E3 Ligase | Key Neosubstrate(s) | Associated Condition(s) |

|---|---|---|---|

| Lenalidomide | CRBN | IKZF1, IKZF3 | Multiple Myeloma |

| Pomalidomide | CRBN | IKZF1, IKZF3 | Multiple Myeloma |

| CC-885 | CRBN | GSPT1 | Acute Myeloid Leukemia |

| Indisulam | DCAF15 | RBM39 | Myeloid Neoplasms |

This table includes examples of well-characterized molecular glues to illustrate the concept.

Emerging Research Paradigms and Future Perspectives for 3,5 Dimethylpiperidine 2,6 Dione

Innovations in Asymmetric and Green Synthetic Methodologies

The synthesis of 3,5-dimethylpiperidine-2,6-dione presents unique challenges and opportunities, particularly in controlling stereochemistry and improving environmental sustainability. The relative orientation of the two methyl groups (cis or trans) results in different diastereomers, which can exhibit distinct biological activities and physical properties.

Asymmetric Synthesis: The development of stereoselective synthetic routes is paramount. Current strategies often rely on the hydrogenation of a substituted pyridine (B92270) precursor, such as 3,5-dimethylpyridine (B147111) (3,5-lutidine), to form the saturated 3,5-dimethylpiperidine (B146706) ring. tuodaindus.comchemicalbook.com Subsequent reactions would be required to install the dione (B5365651) functionality. Future innovations will likely focus on asymmetric hydrogenation using chiral catalysts to selectively produce either the cis or trans isomer of the piperidine (B6355638) core. nih.govcsu.edu.au Another promising approach involves starting from chiral precursors, such as derivatives of glutamic acid, and building the ring system in a stereocontrolled manner, a strategy that has been successfully employed for related piperidine-2,6-diones. google.com

Green Chemistry Approaches: Modern synthetic chemistry emphasizes sustainability. For the synthesis of piperidine derivatives, green methodologies are being actively explored. A significant innovation is the use of deep eutectic solvents (DES), such as those based on glucose-urea, as inexpensive and environmentally benign reaction media. asianpubs.org These solvents have proven effective in the synthesis of various piperidin-4-one derivatives, achieving good yields and simplifying purification. asianpubs.org Applying such solvent systems to the synthesis of this compound could drastically reduce the reliance on volatile and hazardous organic solvents. Furthermore, the use of mechanochemistry and continuous flow reactors, which can reduce energy consumption and waste, represents another frontier for green synthesis of this compound. tuodaindus.com

| Methodology | Key Features | Potential Advantages for this compound | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Uses chiral metal catalysts (e.g., Ru, Rh) to control stereochemistry during the reduction of a pyridine or related unsaturated precursor. | Direct, stereoselective synthesis of specific cis or trans isomers; high enantiomeric excess. | tuodaindus.comnih.govcsu.edu.au |

| Chiral Pool Synthesis | Starts with readily available chiral molecules (e.g., amino acids) to construct the heterocyclic ring. | Defined absolute stereochemistry; leverages nature's chirality. | google.com |

| Deep Eutectic Solvents (DES) | Utilizes a mixture of hydrogen bond donors and acceptors (e.g., glucose-urea) as a recyclable, non-toxic solvent. | Environmentally friendly, low cost, improved safety, potentially higher yields. | asianpubs.org |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream within a reactor. | Improved safety for hazardous reactions, better heat and mass transfer, easier scalability, and reduced waste. | tuodaindus.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. For a scaffold like this compound, these computational tools offer a powerful paradigm for accelerating research and development.

Future research will increasingly leverage AI/ML for several key purposes:

Virtual Screening and Library Design: ML models can be trained on existing chemical and biological data to predict the properties of novel, virtual derivatives of this compound. This allows for the in silico screening of vast chemical libraries to identify candidates with the highest probability of desired activity, whether as a drug molecule or a performance material.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound core, optimized for specific properties such as binding affinity to a protein target, improved solubility, or desired thermal stability.

Synthesis Prediction: Retrosynthesis AI algorithms can predict viable and efficient synthetic pathways for novel, complex derivatives. This can save significant time and resources in the lab by identifying the most promising routes and potential reaction conditions before any experiments are performed.

Property Prediction: AI can predict crucial physicochemical properties (e.g., solubility, pKa) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles, helping to prioritize compounds with better drug-like characteristics early in the discovery pipeline.

Expanding the Scope of Molecular Targets and Therapeutic Applications

The piperidine-2,6-dione framework is a component of several important therapeutic agents. By inference from related structures, derivatives of this compound hold promise across a range of diseases.

Central Nervous System (CNS) Disorders: Piperidine derivatives are widely explored for CNS applications. tuodaindus.com Specifically, piperidine-2,6-dione structures have been synthesized and evaluated as multireceptor atypical antipsychotics, targeting dopamine (B1211576) (D₂, D₃) and serotonin (B10506) (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C) receptors. nih.gov The 3,5-dimethyl substitution pattern could be used to fine-tune receptor selectivity and pharmacokinetic properties for treating conditions like schizophrenia or depression. Furthermore, derivatives of 3,5-dimethylpiperidine have been investigated as inhibitors of enzymes implicated in Alzheimer's disease. tuodaindus.com

Oncology: The "escape from flatland" principle suggests that more three-dimensional molecules, like substituted piperidines, can have improved interactions with protein binding sites, a successful approach in developing anti-cancer agents. encyclopedia.pub The rigid, stereochemically defined scaffold of this compound is an ideal starting point for designing inhibitors of protein-protein interactions or specific enzymes involved in cancer progression.

Metabolic Diseases: The precursor molecule, 3,5-dimethylpiperidine, is a building block for tibric acid, a cholesterol-lowering agent. tuodaindus.comwikipedia.org This suggests that the 3,5-dimethyl substitution pattern may be favorable for targeting pathways involved in metabolic regulation, opening avenues for developing new treatments for dyslipidemia or related disorders.

| Potential Therapeutic Area | Example Molecular Target(s) | Rationale Based on Related Compounds | Reference |

|---|---|---|---|

| Antipsychotics | Dopamine (D₂, D₃) and Serotonin (5-HT₁ₐ, 5-HT₂ₐ) Receptors | Piperidine-2,6-dione derivatives show potent multireceptor activity. | nih.gov |

| Alzheimer's Disease | Acetylcholinesterase, Butyrylcholinesterase | 3,5-Dimethylpiperidine derivatives show enzyme inhibitory activity. | tuodaindus.com |

| Oncology | Various Kinases, Protein-Protein Interactions | Piperidine scaffolds are common in anticancer agents. | encyclopedia.pub |

| Metabolic Disease | Lipid-regulating Enzymes/Receptors | The 3,5-dimethylpiperidine core is found in the hypolipidemic agent tibric acid. | tuodaindus.comwikipedia.org |

Development of Advanced Analytical and Imaging Techniques for Mechanistic Studies

Understanding how this compound and its derivatives function at a molecular level requires sophisticated analytical and imaging tools. While standard techniques like NMR, IR spectroscopy, and mass spectrometry are essential for structural confirmation csu.edu.auasianpubs.org, future research will focus on more dynamic and in-situ methods.

Advanced Structural Analysis: High-resolution X-ray crystallography will continue to be crucial for unambiguously determining the solid-state conformation and the cis/trans stereochemistry of synthesized isomers. csu.edu.au For studying dynamics in solution, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can elucidate the preferred conformations and intermolecular interactions.

In-Situ Reaction Monitoring: Techniques like process analytical technology (PAT), incorporating in-situ IR or Raman spectroscopy, can be applied to monitor the synthesis of this compound in real-time. This allows for precise control over reaction parameters, leading to higher yields and purity.

Molecular Imaging: A particularly exciting future direction is the development of radiolabeled analogs for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT). By incorporating isotopes like ¹¹C, ¹⁸F, or ¹²³I, researchers could visualize the distribution, target engagement, and pharmacokinetics of a this compound-based drug candidate non-invasively in living organisms. This approach has been proposed for other piperidine-based CNS agents and would be invaluable for confirming that a drug reaches its intended target in the brain. encyclopedia.pub

Role in Supramolecular Chemistry and Advanced Materials Science

Beyond pharmaceuticals, the unique structural features of this compound make it a highly attractive building block for supramolecular chemistry and materials science.

Supramolecular Assemblies: The piperidine-2,6-dione ring contains both hydrogen bond donors (the N-H group) and acceptors (the two C=O groups). This functionality is ideal for directing the self-assembly of molecules into well-ordered, higher-order structures through predictable hydrogen bonding networks. nih.gov The methyl groups provide steric bulk and can be used to tune the packing and physical properties of these assemblies, which could lead to the formation of novel gels, liquid crystals, or functional co-crystals.

Advanced Materials: The precursor, 3,5-dimethylpiperidine, is used as a structure-directing agent (SDA) or template in the synthesis of zeolites—microporous crystalline materials with widespread applications in catalysis and separations. tuodaindus.comsigmaaldrich.com The more rigid and functionalized this compound molecule could act as a novel SDA to create zeolites with unique pore architectures and catalytic properties that are not accessible with current templates. Its use as a monomer or cross-linking agent in the synthesis of specialty polymers and high-performance coatings is also a promising area of exploration, building on the known use of its piperidine precursor in creating materials with enhanced thermal stability and corrosion resistance. tuodaindus.com

Q & A

Basic: What are the common synthetic routes for 3,5-Dimethylpiperidine-2,6-dione derivatives, and how can reaction conditions be optimized to minimize racemization?

Methodological Answer:

A widely used method involves cyclocondensation of substituted amines with diketones under acidic or basic conditions. For example, lithium nitride (Li₃N) has been employed as an ammonia source to synthesize 4-substituted derivatives, achieving high yields (e.g., 4-phenyl derivatives at 248–249°C with IR and NMR validation) . To minimize racemization:

- Use non-polar solvents (e.g., DMSO) to stabilize intermediates.

- Control temperature (e.g., 192–193°C for 4-methyl derivatives) to avoid thermal degradation .

- Monitor reaction progress via TLC or HPLC to terminate reactions before side-product formation .

Advanced: How can spectral data (e.g., NMR, IR) resolve structural ambiguities in substituted piperidinediones, particularly regioisomers?

Methodological Answer:

- ¹H NMR : Compare coupling constants and splitting patterns. For example, in 4-methyl-4-(4-methylpent-3-enyl) derivatives, the δ 5.12 ppm multiplet confirms allylic proton environments, while δ 12.08 ppm (NH) integrates as a singlet .

- ¹³C NMR : Carbonyl resonances (C=O) appear at ~170 ppm, while nitrile (CN) groups show signals at ~2240 cm⁻¹ in IR .

- X-ray crystallography : Resolve absolute configurations, as demonstrated in 3,5-dimethyl-2,6-diphenylpiperidine derivatives, where chair conformations and substituent orientations were confirmed .

Basic: What analytical techniques are critical for characterizing purity and stability of this compound in solution?

Methodological Answer:

- HPLC with UV detection : Use C18 columns and phosphate buffer (pH 6.5–7.1) to assess degradation products .

- Elemental analysis : Validate stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .

- Stability testing : Store samples in inert atmospheres (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis .

Advanced: How can computational methods predict the biological activity of piperidinedione derivatives, and validate these predictions experimentally?

Methodological Answer:

- In silico docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., antimicrobial enzymes). For example, purine-dione derivatives showed strong binding to fluorophenylbutyryl motifs in crystallographic studies .

- MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability.

- Experimental validation :

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors (flash point: 91°F) .

- Spill management : Absorb with sand or vermiculite, then dispose as hazardous waste .

Advanced: How do substituents at the 4-position influence the pharmacological profile of piperidinediones?

Methodological Answer:

- Electron-withdrawing groups (e.g., CN) : Enhance antifungal activity by increasing electrophilicity (e.g., 3,5-dicyano derivatives with MIC < 1 µg/mL) .